4BP-TQS
4BP-TQS
Allosteric agonist at α7 nAChR. Binds at a separate site and exhibits more efficacious receptor agonism compared to acetylcholine, displays 8-fold lower EC50 value and 45-fold larger maximal response.
Brand Name:
Vulcanchem
CAS No.:
360791-49-7
VCID:
VC0004845
InChI:
InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)
SMILES:
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Molecular Formula:
C18H17BrN2O2S
Molecular Weight:
405.3 g/mol
4BP-TQS
CAS No.: 360791-49-7
Inhibitors
VCID: VC0004845
Molecular Formula: C18H17BrN2O2S
Molecular Weight: 405.3 g/mol
CAS No. | 360791-49-7 |
---|---|
Product Name | 4BP-TQS |
Molecular Formula | C18H17BrN2O2S |
Molecular Weight | 405.3 g/mol |
IUPAC Name | 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
Standard InChI | InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23) |
Standard InChIKey | YNCXHXYZTLIZTO-UHFFFAOYSA-N |
SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br |
Canonical SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br |
Description | Allosteric agonist at α7 nAChR. Binds at a separate site and exhibits more efficacious receptor agonism compared to acetylcholine, displays 8-fold lower EC50 value and 45-fold larger maximal response. |
Synonyms | 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline-8-sulfonamide 4BP-TQS GAT107 |
PubChem Compound | 2857838 |
Last Modified | Nov 11 2021 |
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